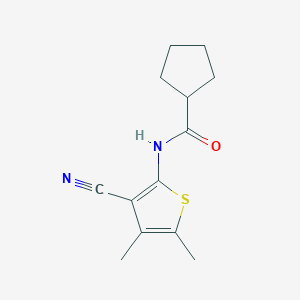![molecular formula C19H16FN5O2 B10979113 6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)
6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of different heterocyclic moieties. Specifically, it combines a quinoline core with a triazolo[4,3-a]pyridine ring system. Let’s break it down:
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details for this exact compound, I can provide general insights:
Industrial Production: Industrial-scale synthesis typically involves efficient and scalable methods. Researchers often optimize reactions for yield, safety, and cost-effectiveness.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions alter the compound’s properties.
Substitution: Substituents can be introduced or replaced.
Common Reagents: These reactions might employ reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers study its reactivity and design related compounds.
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (anticancer, antimicrobial, anti-inflammatory, etc.).
Industry: Applications in materials science, catalysis, and more.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, enzymes).
Pathways: Explore signaling pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures (e.g., other triazolo[4,3-a]pyridines).
Properties
Molecular Formula |
C19H16FN5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16FN5O2/c20-12-6-7-15-13(10-12)18(26)14(11-22-15)19(27)21-8-3-5-17-24-23-16-4-1-2-9-25(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,27)(H,22,26) |
InChI Key |
LLSVVKNDSWHXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


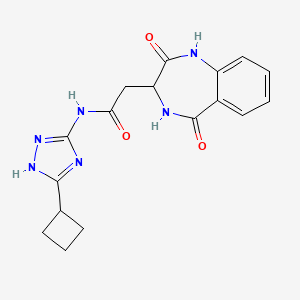
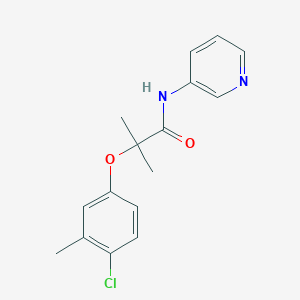
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)
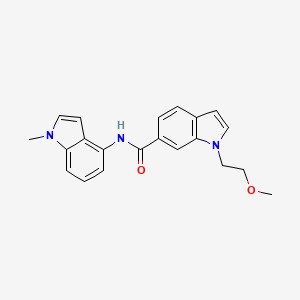
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10979085.png)
![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979091.png)
![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)
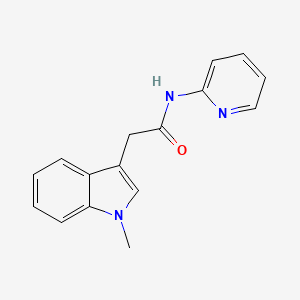
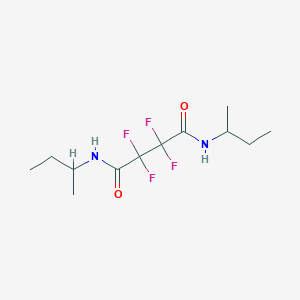
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)
